molecular formula C18H20FNO2 B11029348 8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

Cat. No.: B11029348
M. Wt: 301.4 g/mol
InChI Key: QXMNVYBDFWEKIF-UHFFFAOYSA-N
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Description

8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the fluorine and methyl groups. Common synthetic routes may include cyclization reactions, nucleophilic substitution, and oxidation-reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and spiro structure may enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione
  • 6’-Fluoro-8’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione
  • 8’-Chloro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione

Uniqueness

8’-Fluoro-6’-methyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione stands out due to its specific combination of a fluorine atom, a methyl group, and a spiro linkage. These features contribute to its unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

6-fluoro-9-methylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cycloheptane]-2,3-dione

InChI

InChI=1S/C18H20FNO2/c1-11-10-18(6-4-2-3-5-7-18)20-15-13(11)8-12(19)9-14(15)16(21)17(20)22/h8-9,11H,2-7,10H2,1H3

InChI Key

QXMNVYBDFWEKIF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)F

Origin of Product

United States

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